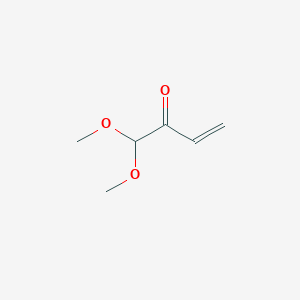

1,1-Dimethoxybut-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

1,1-dimethoxybut-3-en-2-one |

InChI |

InChI=1S/C6H10O3/c1-4-5(7)6(8-2)9-3/h4,6H,1H2,2-3H3 |

InChI Key |

WFFFLBNVRHCOGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)C=C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dimethoxybut 3 En 2 One and Its Diverse Derivatives

Regioselective Preparations of Substituted 1,1-Dimethoxybut-3-en-2-one Analogues

Regioselective synthesis is crucial for creating specific isomers of substituted this compound. Control over the placement of substituents is paramount for their use in targeted total synthesis and the development of functional molecules.

Synthesis of Halogenated this compound Derivatives (e.g., Trifluoromethyl, Difluoro)

Halogenated derivatives of this compound, particularly those containing trifluoromethyl (CF3) and difluoro (CF2) groups, are highly valuable synthons. The trifluoromethyl group, for instance, can enhance properties like lipophilicity and metabolic stability in larger molecules. beilstein-journals.org

A primary method for accessing these compounds is through [3+3] cyclocondensation reactions. For example, 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one serves as a key electrophilic component in reactions with 1,3-bis(silyloxy)-1,3-butadienes. dntb.gov.uaacs.org The choice of Lewis acid in these cyclizations is critical as it influences the product distribution, leading to trifluoromethyl-substituted arenes, cyclohexenones, or pyran-4-ones. dntb.gov.uaacs.org Titanium tetrachloride (TiCl4) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me3SiOTf) are commonly employed Lewis acids that direct the reaction towards different cyclic products. acs.org Specifically, TiCl4-mediated cyclocondensation with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one yields functionalized 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols with high regioselectivity. acs.org

Similarly, difluoro and chlorodifluoro analogues, such as 1,1-difluoro-4,4-dimethoxybut-3-en-2-one and 1-chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one, are used in TiCl4-mediated [3+3] cyclocondensations to produce CF2H- and CF2Cl-substituted salicylates, respectively. researchgate.netresearchgate.net The substitution pattern of the diene partner also plays a role in determining the final product structure. researchgate.netresearchgate.net Mechanistic studies on these AlCl3-mediated reactions have identified an aluminum trichloride (B1173362) bidentate-butenone adduct as a key intermediate. researchgate.net

Another approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) as an economical CF3 source. beilstein-journals.org While not a direct synthesis of the butenone, this method is fundamental for creating trifluoromethyl ketones from various esters, a reaction that can be adapted for related scaffolds. beilstein-journals.org

Table 1: Synthesis of Halogenated Butenone Derivatives and Subsequent Products

| Precursor | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadienes, TiCl4 | Trifluoromethyl-substituted salicylates/phenols | acs.org |

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadienes, Me3SiOTf | Trifluoromethyl-substituted pyran-4-ones/cyclohexenones | acs.org |

| 1,1-Difluoro-4,4-dimethoxybut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadienes, TiCl4 | CF2H-substituted salicylates | researchgate.netresearchgate.net |

| 1-Chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadienes, TiCl4 | CF2Cl-substituted salicylates | researchgate.netresearchgate.net |

Strategic Installation of Aryl and Alkyl Substituents on the Butenone Scaffold

The introduction of aryl and alkyl groups onto the butenone framework expands its synthetic utility. One powerful method for installing aryl substituents is the Sonogashira coupling reaction. mdpi.com This palladium-catalyzed cross-coupling allows for the connection of terminal alkynes with aryl halides, providing a route to aryl-substituted acetylenic compounds which can be precursors or analogues to the butenone system. mdpi.com

Cyclization reactions also provide a robust strategy for constructing substituted scaffolds. Trichloromethyl-substituted enones, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, can undergo intramolecular cyclization in the presence of a Brønsted superacid like triflic acid (TfOH) to yield 3-trichloromethylindan-1-ones. beilstein-journals.org This transformation proceeds via protonation of the carbonyl oxygen, forming a reactive cation that cyclizes. beilstein-journals.org

Furthermore, the synthesis of glycerol-derived 4-alkyl-substituted 1,2,3-triazoles has been achieved using a Cu(I)-catalyzed alkyne-azide cycloaddition as the key step, demonstrating a versatile method for introducing alkyl chains. scielo.br While not directly targeting the butenone, this "click chemistry" approach highlights a reliable strategy for alkyl group installation on related unsaturated systems. scielo.br

Synthetic Routes via Precursor Transformations

The target compound and its derivatives can be efficiently prepared from strategically chosen precursors. This approach often involves the synthesis and subsequent modification of molecules like α-hydroxyacetals or simple scaffolds such as butyne and butanone.

Preparation of 1,1-Dimethoxybut-3-en-2-ol and Other Alpha-Hydroxyacetal Precursors

1,1-Dimethoxybut-3-en-2-ol is a direct and valuable precursor to this compound. A key development in its synthesis is the use of enzymatic resolution. researchgate.netconsensus.appcore.ac.uk Lipase-catalyzed acylation of the racemic alcohol with vinyl acetate (B1210297) in organic media allows for the separation of enantiomers. researchgate.netconsensus.app The reverse reaction, the enzymatic hydrolysis of the corresponding acetate, is also highly stereoselective and provides the opposite enantiomer. researchgate.net This method provides access to enantiomerically pure (R)- and (S)-1,1-dimethoxybut-3-en-2-ol, which are crucial chiral building blocks. researchgate.netamanote.com

Other α-hydroxyacetal precursors can be synthesized through various routes. For example, dimethoxyacetaldehyde can be prepared in high yield from 2,2-dimethoxyethanol (B1332150) via Swern oxidation. researchgate.netresearchgate.net This aldehyde is a versatile two-carbon electrophile used in a wide array of reactions. researchgate.net

Table 2: Enzymatic Resolution of 1,1-Dimethoxybut-3-en-2-ol

| Reaction Type | Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Acylation | Lipase (B570770) (e.g., CAL-B) | (rac)-1,1-Dimethoxybut-3-en-2-ol | (S)-acetate / (R)-alcohol | High | researchgate.net |

Derivatization from Butyne and Butanone Scaffolds

Simple four-carbon backbones like butyne and butanone serve as foundational starting materials. 4,4-Dimethoxybut-1-yne (B1619715) is a key intermediate that has been utilized in the total synthesis of natural products and highly substituted indoles. orgsyn.org Its synthesis can be achieved through several methods, including the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal (B89532), though this method suffers from low yields. orgsyn.org A more efficient, three-step synthesis starts with the Lewis acid-catalyzed self-condensation of alkyl vinyl ethers, followed by bromination and double dehydrobromination. orgsyn.org

The dimerization of terminal alkynes presents another route to related enyne structures. nih.gov Late 3d metal catalysts, particularly those based on iron and cobalt, can facilitate the chemo-, regio-, and stereoselective dimerization of terminal alkynes to generate 1,3-enynes, which share the conjugated system of this compound. nih.gov The ligand choice is critical in determining the stereochemical outcome (E/Z) of the product. nih.gov

Ketones such as 3,3-dimethoxy-2-butanone and 4,4-dimethoxy-2-butanone (B155242) are commercially available and can serve as precursors for the butenone scaffold through functional group interconversions. sigmaaldrich.com

Catalytic Approaches in the De Novo Synthesis of this compound

Catalysis offers efficient and selective pathways for the construction of the this compound framework and its derivatives. Both Lewis acid and transition metal catalysis have been successfully applied.

As previously mentioned, Lewis acids like TiCl4 and AlCl3 are instrumental in mediating formal [3+3] cyclocondensation reactions between dimethoxybutenone derivatives and 1,3-bis(silyloxy)-1,3-butadienes. acs.orgresearchgate.netresearchgate.net These reactions are highly regioselective and provide access to a variety of complex aromatic and heterocyclic systems. researchgate.netcdnsciencepub.comacs.org Lewis acid pre-complexation with BF3 or BH3 has also been shown to enable Ir-catalyzed C-H borylation, a method that could potentially be adapted for functionalizing precursors. escholarship.org

Palladium catalysis is effective for the regioselective hydroarylation and hydroalkenylation of terminal alkynes. rsc.org Using a PdCl2(PPh3)2 catalyst, allylic systems can be synthesized with high regioselectivity. rsc.org Olefin metathesis, a powerful carbon-carbon double bond forming reaction, is another significant catalytic strategy. harvard.edu Ring-closing metathesis (RCM) using well-defined ruthenium catalysts (e.g., Grubbs catalysts) is widely employed for creating cyclic structures and can be conceptually applied to acyclic cross-metathesis reactions to build the butenone backbone. harvard.edu

Finally, the use of nitroarenes as terminal oxidants in nickel-catalyzed coupling reactions represents a novel approach for forming biaryls and butadienes, which could be extended to the synthesis of butenone derivatives. escholarship.org

Elucidation of Complex Reaction Mechanisms Involving 1,1 Dimethoxybut 3 En 2 One

Mechanistic Investigations of Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. 1,1-Dimethoxybut-3-en-2-one, with its unique electronic and steric properties, serves as a versatile building block in these transformations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic chemistry for synthesizing six-membered rings. skidmore.edumasterorganicchemistry.commasterorganicchemistry.com In these reactions, this compound functions as the dienophile, or the "diene-loving" component, due to its activated double bond. masterorganicchemistry.comlibretexts.orglibretexts.org

The reactivity and regioselectivity of this compound in Diels-Alder reactions are governed by a combination of electronic and steric factors.

Electronic Influences: The rate of a Diels-Alder reaction is accelerated by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comlibretexts.orglibretexts.org The ketone carbonyl group in this compound is strongly electron-withdrawing, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates a more rapid reaction. The two methoxy (B1213986) groups at the C1 position, while not directly attached to the double bond, can exert a minor inductive electron-withdrawing effect, further enhancing the electrophilicity of the alkene.

Steric Influences: While electronically activated, the dienophile possesses significant steric bulk around the reaction center. The gem-dimethoxy group at the adjacent C2-position creates considerable steric hindrance. This hindrance can impede the approach of the diene, potentially slowing the reaction rate compared to less substituted dienophiles. libretexts.orglibretexts.org Furthermore, this steric congestion plays a critical role in directing the regioselectivity of the cycloaddition when reacting with unsymmetrical dienes, favoring the formation of adducts where steric clash in the transition state is minimized.

| Factor | Structural Feature | Effect on Reactivity | Influence on Regioselectivity |

|---|---|---|---|

| Electronic | Conjugated Ketone Group | Increases reactivity by lowering the LUMO energy. libretexts.orglibretexts.org | Major determinant of the electronic component of regioselectivity. |

| Steric | Gem-dimethoxy Group at C2 | May decrease reaction rate due to steric hindrance. libretexts.org | Strongly influences the approach of the diene, often controlling the regiochemical outcome to minimize steric interactions. |

The Intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are tethered within the same molecule, is a highly efficient method for constructing complex polycyclic systems. skidmore.edunih.govmasterorganicchemistry.com When this compound is incorporated as the dienophilic part of such a system, the stereochemical outcome of the cyclization is largely dictated by the geometry of the transition state, which is influenced by the length and flexibility of the connecting tether. nih.gov

In IMDA reactions, the formation of five- and six-membered rings in addition to the newly formed cyclohexene (B86901) ring is generally favored. masterorganicchemistry.com The stereochemical connectivity is governed by the suprafacial nature of the cycloaddition and the preference for an endo or exo transition state. nih.gov The endo transition state is often favored due to secondary orbital interactions, a principle known as the Alder-endo rule. skidmore.edu However, in intramolecular cases, the constraints of the tether can override this preference. Lewis acid catalysis is frequently employed to enhance endo selectivity in IMDA reactions, leading to specific stereochemical outcomes. nih.gov

| Tether Length (atoms connecting diene and dienophile) | Typical Fused Ring Size Formed | General Stereochemical Considerations |

|---|---|---|

| 3-4 atoms | 5- or 6-membered ring | Transition state is often constrained, leading to high stereoselectivity. The formation of trans-fused systems can be achieved. nih.gov |

| 5-6 atoms | 7- or 8-membered ring | Increased flexibility may lead to a mixture of endo and exo products, though one is typically favored. |

Beyond [4+2] cycloadditions, this compound is a key substrate in formal [3+3] cyclocondensation reactions. These annulation strategies typically involve reacting the three-carbon backbone of the enone (C2-C4) with a three-atom partner, such as a 1,3-dicarbonyl compound or its enol equivalent, to construct a new six-membered ring.

Lewis acids are crucial catalysts in these cyclocondensation reactions. They activate the this compound substrate by coordinating to the carbonyl oxygen. This coordination dramatically increases the electrophilicity of the β-carbon (C4), making it highly susceptible to nucleophilic attack. The choice of Lewis acid can significantly influence the reaction pathway and the structure of the final product.

Titanium tetrachloride (TiCl₄): A strong Lewis acid that effectively promotes Michael additions and subsequent cyclizations. Its bulky nature can also influence the stereochemical course of the reaction.

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf): A powerful silicon-based Lewis acid often used to generate silyl (B83357) enol ethers in situ and promote Mukaiyama-type aldol (B89426) and Michael reactions that can initiate an annulation cascade.

Aluminum chloride (AlCl₃): A classic and potent Lewis acid used in a wide range of organic transformations, including Friedel-Crafts-type reactions and cycloadditions, capable of activating even weakly nucleophilic partners.

The Lewis acid's role is not merely to accelerate the reaction; it actively directs the regiochemistry of the initial bond formation and facilitates the subsequent ring-closing steps. beilstein-journals.org

| Lewis Acid | Primary Role | Typical Application/Advantage |

|---|---|---|

| TiCl₄ (Titanium tetrachloride) | Strong carbonyl activation, promotes Michael addition. | High reactivity, can provide stereocontrol through chelation. |

| Me₃SiOTf (Trimethylsilyl trifluoromethanesulfonate) | Carbonyl activation, promotes reactions with silyl enol ethers. | Extremely powerful for Mukaiyama-type reactions under mild conditions. |

| AlCl₃ (Aluminum chloride) | Potent carbonyl activation. | Cost-effective and highly reactive for a broad range of substrates. |

Understanding the precise mechanism of these Lewis acid-catalyzed annulations requires the detection and characterization of transient intermediates. Due to their often fleeting nature, in situ spectroscopic techniques are indispensable. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. By running the reaction directly in an NMR tube at temperatures low enough to slow the reaction rate, it is possible to observe the formation and decay of key intermediates.

For example, in a TiCl₄-catalyzed reaction, one might observe the initial Lewis acid-base adduct between TiCl₄ and the ketone of this compound. Following the addition of a nucleophile, new signals corresponding to a titanium enolate or a Michael adduct intermediate could be identified before they are consumed in the final, irreversible cyclization step. The structural characterization of such intermediates can be achieved through a combination of NMR spectroscopy and X-ray diffractometric studies on analogous stable compounds. nih.gov

1,3-Dipolar Cycloaddition Processes

The 1,3-dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings. researchgate.netwikipedia.org In this pericyclic reaction, a 1,3-dipole reacts with a dipolarophile, in this case, the electron-deficient alkene of this compound, to form a cyclic adduct. The reaction generally proceeds in a concerted fashion, where the new sigma bonds are formed simultaneously, although not necessarily symmetrically. diva-portal.org

The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory, as well as steric and electronic interactions between the 1,3-dipole and the dipolarophile. nih.govmdpi.com For this compound, the electron-withdrawing acetyl group activates the double bond for cycloaddition.

Common 1,3-dipoles that can react with this compound include:

Nitrile Oxides (R-C≡N⁺-O⁻): These dipoles react with alkenes to form isoxazolines. The cycloaddition of a nitrile oxide with this compound is expected to yield a highly functionalized isoxazoline (B3343090) ring system. ucl.ac.uknih.gov

Azomethine Ylides (R₂C=N⁺R-C⁻R₂): Generated in situ, azomethine ylides react with dipolarophiles to afford pyrrolidine (B122466) derivatives. mdpi.comnih.govlibretexts.org The reaction with this compound would provide access to complex, substituted pyrrolidines.

Diazoalkanes (R₂C=N⁺=N⁻): These dipoles react with alkenes to form pyrazolines. researchgate.netrsc.org The subsequent expulsion of nitrogen gas from the pyrazoline can lead to the formation of cyclopropane (B1198618) rings.

The general mechanism for the 1,3-dipolar cycloaddition of a generic 1,3-dipole with this compound is depicted below. The orientation of the dipole relative to the dipolarophile determines the regiochemistry of the resulting heterocycle.

Figure 1. General Mechanism of 1,3-Dipolar Cycloaddition

Detailed Studies of Nucleophilic Conjugate Additions (Michael-type Reactions)

Nucleophilic conjugate addition, or the Michael reaction, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. dergipark.org.trnih.gov This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net this compound serves as a potent Michael acceptor due to the polarization of its carbon-carbon double bond by the adjacent ketone.

Mechanism of 1,4-Addition to the Alpha,Beta-Unsaturated Carbonyl System

The mechanism of the Michael addition to this compound proceeds through a characteristic series of steps:

Nucleophilic Attack: A soft nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. This breaks the π-bond of the alkene, and the electron density is pushed onto the oxygen atom of the carbonyl group.

Enolate Formation: This results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen atom.

Protonation: The enolate is then protonated, typically by the solvent or a mild acid introduced during workup. This protonation usually occurs at the α-carbon to yield the final 1,4-adduct, which is a saturated ketone.

Figure 2. Mechanism of Michael Addition

The thermodynamic stability of the final ketone product drives the reaction forward and favors 1,4-addition over the alternative 1,2-addition (direct attack at the carbonyl carbon), especially with soft nucleophiles. nih.gov

Reactivity and Selectivity with Diverse Nucleophiles and Catalytic Systems

The reactivity and selectivity of the Michael addition to α,β-unsaturated systems can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. While specific data for this compound is not extensively available, studies on the closely related 1,1-diethoxybut-3-yn-2-one (B1403671) provide valuable insights into expected trends. mdpi.com

Nitrogen and Oxygen Nucleophiles: Primary and secondary amines, as well as alcohols, readily undergo conjugate addition. Research on a similar substrate, 1,1-diethoxybut-3-yn-2-one, has shown that the stereochemistry of the product is dependent on the nucleophile. mdpi.com Primary amines tend to yield Z-alkenones, whereas secondary amines and alcohols typically afford E-alkenones. mdpi.com This stereospecificity is attributed to the potential for hydrogen bonding in the transition state. mdpi.com

Thiol Nucleophiles: Thiols are excellent soft nucleophiles for Michael additions, often proceeding under mild, base-catalyzed conditions to form carbon-sulfur bonds. nih.govorganic-chemistry.orgamazonaws.com The reaction is generally highly efficient and atom-economical.

Organocuprates: Lithium dialkylcuprates (Gilman reagents) are particularly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated ketones, showing a strong preference for conjugate addition over direct carbonyl attack. nih.govsigmaaldrich.comorganic-chemistry.org The use of copper catalysts can also enable the enantioselective addition of Grignard reagents. nih.govmdpi.comnih.gov

Catalytic Systems: A wide array of catalytic systems have been developed to promote enantioselective Michael additions. masterorganicchemistry.com These often involve chiral ligands in complex with metals like copper, rhodium, or nickel, which coordinate to the α,β-unsaturated ketone, thereby controlling the facial selectivity of the nucleophilic attack. Chiral organocatalysts, such as proline derivatives, can also be employed to achieve high enantioselectivity.

| Nucleophile (Michael Donor) | Catalyst/Conditions | Typical Product Type | Expected Selectivity |

| Primary Amine (e.g., R-NH₂) | Base (e.g., Et₃N) | β-Amino Ketone | High regioselectivity for 1,4-addition; potential for Z-stereoselectivity. |

| Thiol (e.g., R-SH) | Base (e.g., Et₃N) | β-Thio Ketone | High regioselectivity for 1,4-addition. |

| Dialkylcuprate (e.g., R₂CuLi) | Stoichiometric | β-Alkylated Ketone | Excellent regioselectivity for 1,4-addition. |

| Grignard Reagent (e.g., R-MgBr) | Cu(I) salt, Chiral Ligand | Chiral β-Alkylated Ketone | High enantioselectivity and regioselectivity. |

| Malonate Ester | Base (e.g., NaOEt) | Diester Adduct | High regioselectivity for 1,4-addition. |

Investigations into Other Significant Reaction Pathways (e.g., Aldol-type, Metathesis)

Beyond cycloadditions and conjugate additions, the structural features of this compound allow for its participation in other important synthetic transformations.

Aldol-type Reactions: Following a Michael addition, the resulting enolate intermediate can potentially be trapped by an electrophile other than a proton. youtube.com If the electrophile is an aldehyde or ketone, this constitutes a tandem Michael-Aldol reaction sequence, leading to the formation of more complex molecular architectures. Furthermore, under basic conditions, the methyl group of the acetyl moiety of this compound could potentially be deprotonated to form an enolate, which could then act as a nucleophile in an Aldol addition or condensation with another carbonyl compound. rsc.orgdergipark.org.trmasterorganicchemistry.combeilstein-journals.org The outcome of such a reaction would depend on the relative acidity of the α-protons and the reaction conditions employed. youtube.com

Metathesis Reactions: Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. youtube.comthieme-connect.denih.govharvard.edu this compound, with its terminal double bond, is a potential substrate for cross-metathesis reactions with other olefins. youtube.com This would allow for the introduction of a wide variety of substituents at the terminus of the butenone chain, leading to more complex α,β-unsaturated systems. If a diene were appended to the molecule, it could also undergo ring-closing metathesis to form cyclic structures. The success of such reactions would depend on the choice of catalyst and its tolerance to the other functional groups present in the molecule.

Figure 3. Potential Cross-Metathesis Reaction

Applications of 1,1 Dimethoxybut 3 En 2 One in Advanced Complex Organic Synthesis

Strategic Construction of Carbocyclic Systems

The reactivity of 1,1-Dimethoxybut-3-en-2-one and its analogs has been effectively harnessed for the synthesis of complex carbocyclic structures. A particularly powerful application is in [3+3] cyclocondensation reactions, where it serves as a three-carbon electrophilic component.

Synthesis of Highly Functionalized Salicylates, Cyclohexenones, and Pyran-4-ones

A significant application of derivatives of this compound lies in their reaction with 1,3-bis(silyloxy)-1,3-butadienes to construct a variety of six-membered rings. The outcome of these formal [3+3] cyclocondensations is highly dependent on the choice of Lewis acid catalyst and the substitution pattern of the diene.

Titanium tetrachloride (TiCl₄)-mediated reactions of fluorinated derivatives of this compound with 1,3-bis(silyloxy)-1,3-butadienes have been shown to regioselectively produce highly functionalized salicylates. researchgate.netrsc.orgrsc.orgiastate.educdnsciencepub.comresearchgate.netacs.orgdntb.gov.uadntb.gov.ua For instance, the reaction of 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one with various 1,3-bis(trimethylsilyloxy)-1,3-butadienes in the presence of TiCl₄ affords functionalized 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols with excellent regioselectivity. researchgate.netrsc.org Similarly, CF₂Cl- and CF₂H-substituted salicylates can be obtained from the corresponding chloro- and difluoro-dimethoxybutenone derivatives. rsc.org

In contrast, when trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) is employed as the Lewis acid, the reaction pathway shifts. With C4-unsubstituted 1,3-bis(silyloxy)-1,3-butadienes, trifluoromethyl-substituted pyran-4-ones are the primary products. researchgate.netrsc.org However, if the diene is substituted at the C-4 position, the cyclization leads to the formation of trifluoromethylated cyclohexenones. researchgate.netrsc.org This remarkable divergence in reaction outcome underscores the critical role of the Lewis acid in controlling the C,C- versus C,O-regioselectivity of the cyclocondensation. rsc.org

Table 1: Lewis Acid-Dependent Synthesis of Carbocycles and Heterocycles

| Reactant 1 (Derivative of this compound) | Reactant 2 (Diene) | Lewis Acid | Major Product |

|---|---|---|---|

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | TiCl₄ | Functionalized Salicylates |

| 1-Chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadiene | TiCl₄ | CF₂Cl-substituted Salicylates rsc.org |

| 1,1-Difluoro-4,4-dimethoxybut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadiene | TiCl₄ | CF₂H-substituted Salicylates rsc.org |

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | C4-unsubstituted 1,3-Bis(silyloxy)-1,3-butadiene | Me₃SiOTf | Trifluoromethyl-substituted Pyran-4-ones researchgate.netrsc.org |

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | C4-substituted 1,3-Bis(silyloxy)-1,3-butadiene | Me₃SiOTf | Trifluoromethylated Cyclohexenones researchgate.netrsc.org |

Formation of Novel Polycyclic and Bridged Ring Structures

The inherent reactivity of the enone system within this compound suggests its potential as a dienophile in Diels-Alder reactions for the construction of bridged bicyclic systems. wikipedia.org While direct examples employing this compound in the synthesis of complex polycyclic or bridged ring structures are not extensively documented in the literature, the principles of intramolecular Diels-Alder reactions provide a conceptual framework for its application. vaia.com A molecule containing both a diene and a dienophile, such as a derivative of this compound appropriately tethered to a diene, could undergo an intramolecular [4+2] cycloaddition to form a bridged bicyclic system. vaia.com The formation of such systems is of significant interest in natural product synthesis. researchgate.net The development of methodologies for the synthesis of bridged bicyclic ketals from acyclic precursors highlights the ongoing interest in this area of synthetic chemistry. rsc.org

Precision Synthesis of Diverse Heterocyclic Compounds

The electrophilic nature of the carbonyl group and the α,β-unsaturated system, combined with the latent aldehyde functionality, makes this compound a versatile precursor for a wide range of heterocyclic compounds.

Quinolines, Naphthyridines, and Thiochromenoquinolines Synthesis

A notable application of a derivative of this compound is in the synthesis of quinoline (B57606) derivatives. Specifically, (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one serves as a key precursor in the Pfitzinger reaction for the preparation of quinoline-4-carboxylic acid derivatives. Current time information in Bangalore, IN. The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.org

Furthermore, fluorinated analogs of this compound have been instrumental in the synthesis of more complex, fused heterocyclic systems. For example, 1,1,1-trifluoro-4,4-dimethoxybut-3-en-2-one is a key starting material in a multi-step synthesis of novel fluorine-containing 6-methoxydibenzo[b,h] Current time information in Bangalore, IN.clockss.orgnaphthyridines and 6-methoxythiochromeno[3,2-c]quinolines. The synthesis proceeds via an initial selective O-N exchange reaction with 2-aminobenzonitrile, followed by a trifluoromethanesulfonic acid-catalyzed cyclization.

Other Nitrogen-Containing Heterocycles

The reactivity of the 1,3-dicarbonyl-like nature of this compound and its derivatives allows for the construction of various other nitrogen-containing heterocycles. A prime example is the synthesis of pyrazoles. The reaction of enaminones, which can be derived from this compound, with hydrazines is a common method for constructing the pyrazole (B372694) ring. researchgate.net The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. cdnsciencepub.com

The synthesis of isoxazoles from enones is also a well-established transformation. researchgate.net This typically involves the reaction of the enone with hydroxylamine (B1172632) or its derivatives. rsc.orgclockss.org The regioselectivity of the cyclization can often be controlled by the reaction conditions. Given the enone functionality within this compound, its reaction with hydroxylamine would be a plausible route to substituted isoxazoles. wikipedia.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Precursors from this compound | Key Reagent | Reaction Type |

|---|---|---|---|

| Quinolines | (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one Current time information in Bangalore, IN. | Isatin, Base | Pfitzinger Reaction wikipedia.org |

| Dibenzo[b,h] Current time information in Bangalore, IN.clockss.orgnaphthyridines | 1,1,1-Trifluoro-4,4-dimethoxybut-3-en-2-one | 2-Aminobenzonitrile, TFSA | Condensation/Cyclization |

| Thiochromeno[3,2-c]quinolines | 1,1,1-Trifluoro-4,4-dimethoxybut-3-en-2-one | Aryl thiols, TFSA | Condensation/Cyclization |

| Pyrazoles | Enaminone derivatives | Hydrazine | Knorr-type Condensation cdnsciencepub.com |

| Isoxazoles | Enone | Hydroxylamine | Cyclocondensation rsc.orgclockss.org |

Oxygen-Containing Heterocycles

The structural features of this compound also lend themselves to the synthesis of oxygen-containing heterocycles. While direct, high-yielding syntheses of furans and pyrans starting from the parent compound are not extensively reported, related transformations provide a strong basis for its potential in this area.

The Paal-Knorr furan (B31954) synthesis is a powerful method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgdbpedia.orgorganic-chemistry.org By unmasking the protected aldehyde in this compound and potentially modifying the ketone, a 1,4-dicarbonyl precursor could be generated, which would then be amenable to cyclization to a furan.

As previously discussed in section 4.1.1, derivatives of this compound can be effectively used in the synthesis of pyran-4-ones. researchgate.netrsc.org The Me₃SiOTf-mediated [3+3] cyclocondensation of fluorinated derivatives with C4-unsubstituted 1,3-bis(silyloxy)-1,3-butadienes provides a direct route to these important oxygen-containing heterocycles.

Contributions to the Total Synthesis of Natural Products and Complex Biomolecules

The strategic importance of this compound in organic synthesis is highlighted by its application in the construction of complex molecular architectures. Its bifunctional nature, possessing both a ketone and a protected aldehyde (as a dimethyl acetal), allows for selective and sequential reactions, making it a valuable C4 building block for the assembly of intricate natural products.

Essential Intermediates in Polyketide, Carbohydrate, and Lipid Synthesis

This compound and its chemical precursors have been identified as versatile intermediates in the synthesis of several major classes of biomolecules, including polyketides, carbohydrates, and lipids. The compound's utility stems from its masked aldehyde functionality and the reactive enone system, which can participate in a variety of carbon-carbon bond-forming reactions crucial for elongating and functionalizing molecular backbones.

Polyketide Synthesis: Polyketides are a large class of natural products assembled from simple carboxylate building blocks. nih.govwikipedia.orgnih.gov The synthesis of polyketide fragments often involves aldol-type reactions to construct the characteristic chains of alternating carbonyl (or reduced alcohol) and methylene (B1212753) groups. The reduced form of the target compound, 1,1-dimethoxybut-3-en-2-ol, serves as a precursor to β-hydroxy aldehydes, which are valuable intermediates in polyketide syntheses. researchgate.net Furthermore, a related precursor, 4,4-dimethoxybut-1-yne (B1619715), has been utilized in stereocontrolled strategies to build six-carbon polyketide fragments, demonstrating the value of this structural motif. orgsyn.org

Carbohydrate Synthesis: The synthesis of complex carbohydrates requires precise stereochemical control. acs.org Derivatives of this compound are recognized as potential starting points for preparing carbohydrates and related compounds. For instance, 4,4-dimethoxybut-1-yne was employed in a stereoselective approach to carbohydrate synthesis. orgsyn.org Additionally, enzymatic aldol-type reactions using precursors derived from related α-hydroxyaldehydes have been developed for the synthesis of various carbohydrates, including L-idose and L-gulose. researchgate.net

Lipid Synthesis: Lipids constitute a diverse group of molecules that include fats, waxes, and sterols. The construction of complex lipids, such as chlorosulfolipids, has utilized 4,4-dimethoxybut-1-yne as a key intermediate building block, showcasing the applicability of this four-carbon unit with a masked aldehyde in lipid synthesis. orgsyn.org

| Precursor Compound | Biomolecule Class | Specific Application/Finding | Reference |

|---|---|---|---|

| 4,4-Dimethoxybut-1-yne | Polyketides | Used in a stereocontrolled strategy for constructing six-carbon polyketide fragments. | orgsyn.org |

| 4,4-Dimethoxybut-1-yne | Carbohydrates | Employed in a stereoselective approach to carbohydrate synthesis. | orgsyn.org |

| 4,4-Dimethoxybut-1-yne | Lipids | Utilized as a key intermediate in the synthesis of chlorosulfolipids. | orgsyn.org |

| 1,1-Dimethoxybut-3-en-2-ol | Polyketides | Serves as a precursor to β-hydroxy aldehydes, which are valuable intermediates in polyketide syntheses. | researchgate.net |

Role in the Synthesis of Specific Complex Natural Product Scaffolds (e.g., Callipeltosides, Modiolide A)

The utility of this compound and its derivatives is further demonstrated in the total synthesis of specific, biologically active natural products.

Callipeltosides: The callipeltosides are a family of cytotoxic macrolides isolated from marine sponges. nih.govpsu.edu Their complex structure, featuring a macrolactone core, a dienyne side chain, and a sugar moiety, has made them a popular target for total synthesis. organic-chemistry.org A key step in several syntheses of the callipeltoside aglycon (the non-sugar portion) is a vinylogous aldol (B89426) reaction. nih.govwpmucdn.com Specifically, a Yamamoto's vinylogous aldol reaction has been employed to create a crucial carbon-carbon bond and set key stereocenters in the molecule's core. nih.govacs.org This type of reaction typically involves the reaction of an aldehyde with a silyl (B83357) ketene (B1206846) acetal (B89532) or a related dienolate. researchgate.net The structure of the dienolate required for the callipeltoside synthesis is consistent with one derived from a precursor such as this compound, highlighting its role as a latent C4 building block for the polyketide backbone of the natural product.

| Natural Product | Key Reaction | Significance of the Reagent Motif | Reference |

|---|---|---|---|

| Callipeltoside A | Yamamoto's Vinylogous Aldol Reaction | A dienolate, derivable from a this compound type structure, is used to construct the C7-C13 fragment of the aglycon core, establishing critical stereochemistry. | nih.govwpmucdn.comacs.org |

Modiolide A: Modiolide A is a 10-membered macrolide of marine origin. While this compound represents a plausible building block for polyketide synthesis, the first total synthesis of Modiolide A employed a different strategy. researchgate.netresearchgate.net The key chiral center in this synthesis was established via the asymmetric reduction of a different propargyl ketone, mediated by whole-cell yeast, to produce a specific chiral alcohol. researchgate.net Therefore, in the published synthetic routes for Modiolide A, alternative building blocks and methodologies were utilized to achieve the final natural product structure.

Asymmetric Synthesis and Stereocontrol Strategies with 1,1 Dimethoxybut 3 En 2 One Derivatives

Enantioselective Transformations Leveraging 1,1-Dimethoxybut-3-en-2-one Substrates

Enantioselective transformations are designed to convert a prochiral substrate, such as this compound, into a single, desired enantiomer. This is typically achieved by using a chiral catalyst that creates a diastereomeric, chiral environment during the reaction's transition state, lowering the activation energy for the pathway leading to one enantiomer over the other.

Key enantioselective reactions applicable to the enone system of this compound include conjugate additions and cycloadditions. In an enantioselective conjugate addition (or Michael addition), a nucleophile adds to the β-carbon of the double bond. The stereochemical outcome can be controlled by a chiral catalyst that activates the enone and directs the nucleophile to a specific face of the molecule. nih.govnih.gov For instance, chiral bifunctional catalysts, such as N-heterocyclic carbenes (NHCs) or thioureas, can activate both the nucleophile and the enone substrate through noncovalent interactions to facilitate a highly enantioselective addition. nih.gov Another powerful strategy involves photoredox catalysis combined with chiral amine catalysts, which can generate radical species that add conjugately to an activated iminium ion intermediate, affording high levels of stereocontrol. nih.gov

Similarly, enantioselective cycloaddition reactions, such as the Diels-Alder reaction where this compound acts as the dienophile, can be rendered asymmetric through the use of chiral Lewis acid catalysts. wikipedia.org These catalysts coordinate to the carbonyl oxygen, enhancing the dienophile's reactivity and creating a chiral pocket that dictates the diene's approach, resulting in an enantioenriched cycloadduct.

Biocatalytic Approaches, Including Enzymatic Resolution, for Chiral Precursors and Analogues

Biocatalysis offers a highly efficient and environmentally benign approach to accessing chiral molecules. Enzymes operate with exceptional levels of stereoselectivity under mild conditions. For derivatives of this compound, a key strategy is the kinetic resolution of its chiral alcohol precursor, 1,1-dimethoxybut-3-en-2-ol. researchgate.net

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, slower-reacting enantiomer and the newly formed product. Research has demonstrated that lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective for the kinetic resolution of (±)-1,1-dimethoxybut-3-en-2-ol. researchgate.netmdpi.com The process can be conducted in two complementary ways:

Enantioselective Acylation: In an organic solvent, the racemic alcohol is treated with an acyl donor, like vinyl acetate (B1210297). The lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other (S)-enantiomer unreacted. This allows for the separation of the chiral acetate and the enantiopure alcohol. researchgate.net

Enantioselective Hydrolysis: The reverse reaction, the hydrolysis of the corresponding racemic acetate, is also highly stereoselective and provides access to the opposite enantiomer of the alcohol. researchgate.net

This enantiocomplementary relationship is a powerful tool, as it allows for the preparation of either the (R) or (S) enantiomer of the chiral precursor with high optical purity simply by choosing the appropriate resolution strategy (acylation or hydrolysis). mdpi.com These chiral hydroxyacetals are valuable building blocks for further synthesis, including aldol-type reactions. researchgate.netcore.ac.uk

Table 1: Enzymatic Kinetic Resolution of 1,1-Dimethoxybut-3-en-2-ol

| Substrate | Catalyst | Process | Acyl Donor | Products | Reference |

|---|---|---|---|---|---|

| (±)-1,1-Dimethoxybut-3-en-2-ol | Lipase (e.g., CAL-B) | Acylation | Vinyl Acetate | (R)-acetate + (S)-alcohol | researchgate.net |

Application of Chiral Lewis Acid Catalysis in Asymmetric Reactions

Chiral Lewis acids (CLAs) are indispensable tools in asymmetric synthesis for activating substrates toward nucleophilic attack while inducing stereoselectivity. wikipedia.org A CLA consists of a Lewis acidic metal center (e.g., Al, B, Ti, Zn) coordinated to a chiral organic ligand. wikipedia.org In reactions involving this compound, the carbonyl oxygen acts as a Lewis basic site, coordinating to the CLA.

This coordination has two primary effects:

Activation: It withdraws electron density from the enone system, making the β-carbon more electrophilic and thus more reactive toward nucleophiles or dienes.

Stereodirection: The chiral ligands create a defined three-dimensional space around the substrate. This steric and electronic environment forces an incoming reactant to approach from the less hindered face, leading to the preferential formation of one enantiomer. wikipedia.org

CLAs are widely used to catalyze asymmetric versions of several key reactions applicable to this compound:

Diels-Alder Reactions: As a dienophile, the activated enone undergoes [4+2] cycloaddition with a diene. The CLA controls the facial selectivity of the diene's approach. wikipedia.org

Conjugate Additions: The addition of nucleophiles, including carbon-centered radicals, to the activated double bond can be rendered highly enantioselective. nih.gov

[2+2] Cycloadditions: Reactions with alkenes to form cyclobutane (B1203170) rings can be controlled by CLAs. wikipedia.org

Ene Reactions: The ene reaction can also be catalyzed by CLAs to achieve good enantioselectivity. wikipedia.org

For example, a chiral oxazaborolidine catalyst, activated by a strong Lewis acid, can effectively catalyze light-triggered cycloaddition/rearrangement cascade reactions, demonstrating the power of CLAs even in complex, multi-step transformations initiated by visible light. rsc.org

Diastereoselective Control in Cycloaddition and Conjugate Addition Processes

When a reaction can form multiple diastereomers, controlling which one is produced is known as diastereoselective control. For this compound, this is particularly relevant in conjugate addition and cycloaddition reactions, where new stereocenters are formed.

In conjugate addition reactions , if the incoming nucleophile and the substrate are both chiral, or if a chiral auxiliary is used, the transition states leading to the different diastereomeric products will have different energies. One successful strategy is the use of a recoverable chiral auxiliary. For example, an α,β-unsaturated system can be attached to a chiral auxiliary like Oppolzer's camphorsultam. The bulky, rigid structure of the auxiliary effectively shields one face of the molecule, forcing the nucleophile to attack from the opposite face, leading to high diastereoselectivity. uvm.edu After the reaction, the auxiliary can be cleaved to reveal the chiral product.

In cycloaddition reactions such as the Diels-Alder reaction, diastereoselectivity manifests in two ways: endo/exo selectivity and facial selectivity.

Endo/Exo Selectivity: This refers to the relative orientation of the diene and dienophile in the transition state. The endo pathway is often favored due to secondary orbital interactions, but this can be influenced by the choice of catalyst and reaction conditions.

Facial Selectivity: If either the diene or the dienophile has a pre-existing stereocenter or is attached to a chiral auxiliary, it will exhibit facial diastereoselectivity, meaning the other reactant will preferentially approach one of its two faces.

By carefully selecting the reactants, catalysts, and conditions, it is possible to control the formation of a single desired diastereomer out of several possibilities, which is crucial for building molecular complexity in a predictable manner. uvm.edursc.org

Computational and Theoretical Investigations of 1,1 Dimethoxybut 3 En 2 One Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is extensively used to explore the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.

Reaction Pathways: For a molecule like 1,1-Dimethoxybut-3-en-2-one, DFT can elucidate the step-by-step mechanisms of reactions in which it participates, such as cycloadditions, nucleophilic additions to the conjugated system, or its formation from precursors. DFT calculations can model the geometric changes and energy profiles as the reaction progresses. acs.org

Transition States: A key aspect of mechanistic studies is the identification of transition states—the highest energy points along a reaction pathway. nih.gov According to transition state theory, the energy of this state determines the reaction rate. nist.gov DFT methods are employed to locate the precise geometry of a transition state and to verify it by calculating its vibrational frequencies; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Although detailed DFT studies on the reaction energetics of this compound are not widely available in the reviewed literature, this theoretical approach remains the primary method for gaining such mechanistic insights.

Molecular Electrostatic Potential (MEP) Analysis and Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

To predict how a molecule will interact with other reagents, computational chemists often analyze its electronic properties using Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution and is an invaluable tool for predicting reactivity. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, an MEP analysis would likely show a negative potential around the carbonyl oxygen, identifying it as a site for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected near the hydrogen atoms.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. rsc.org The energy and spatial distribution of these orbitals are key to understanding chemical reactions.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy gap between the HOMO and LUMO is a critical parameter for molecular reactivity; a small gap generally implies higher reactivity. amanote.com For this compound, the LUMO is expected to be localized over the α,β-unsaturated ketone system, making the β-carbon a primary site for nucleophilic attack (Michael addition). The HOMO would be associated with the π-system and the oxygen lone pairs. The analysis of HOMO-LUMO interactions is fundamental for predicting the outcomes of pericyclic reactions. rsc.org

While specific research detailing MEP and FMO analyses for this compound is not present in the searched literature, these standard computational tools are essential for any theoretical investigation into its reactivity. researchgate.net

Advanced Quantum Chemical Topology Methods (e.g., QTAIM, NCI-RDG) for Bonding and Non-Covalent Interactions

To gain a deeper understanding of chemical bonding and subtle intramolecular forces, advanced topological methods are employed.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. The analysis focuses on critical points in the electron density. The presence of a bond path and a bond critical point (BCP) between two nuclei is a necessary and sufficient condition for a chemical bond. Properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). For this compound, QTAIM could be used to characterize the covalent character of the C=C and C=O bonds within the conjugated system.

Non-Covalent Interactions-Reduced Density Gradient (NCI-RDG): The NCI-RDG method is a powerful technique for visualizing and characterizing weak non-covalent interactions. It is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the electron density reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. These interactions are then mapped onto the molecular structure using colored isosurfaces, where blue typically indicates strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals forces, and red indicates repulsive steric clashes. In this compound, NCI-RDG analysis could identify potential weak intramolecular interactions, such as those between the methoxy (B1213986) groups and the carbonyl oxygen, which could influence the molecule's preferred conformation.

Specific QTAIM and NCI-RDG studies for this compound have not been identified in the literature search.

Computational Modeling of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple products in the form of constitutional isomers (regioisomers) or stereoisomers. Computational modeling is a vital tool for predicting and explaining the selectivity observed in such reactions.

Regioselectivity: In reactions where a reagent can attack multiple sites, such as the nucleophilic addition to the α,β-unsaturated system of this compound (1,2-addition to the carbonyl vs. 1,4-conjugate addition), computational methods can predict the preferred outcome. This is typically done by calculating the activation energies for the transition states leading to each regioisomeric product. The pathway with the lower activation barrier is predicted to be the major one.

Stereoselectivity: When a reaction can form different stereoisomers (e.g., enantiomers or diastereomers), computational modeling can predict which isomer will be favored. By calculating the energies of the diastereomeric transition states, chemists can rationalize the stereochemical outcome. For example, in a Diels-Alder reaction using this compound, DFT calculations of the transition states for the endo and exo approaches would predict the favored diastereomer.

While general frameworks for modeling selectivity are well-established, specific computational studies predicting the regioselectivity or stereoselectivity of reactions involving this compound are not available in the reviewed scientific literature.

Advanced Spectroscopic Analysis in the Research of 1,1 Dimethoxybut 3 En 2 One

In Situ Spectroscopic Monitoring Techniques (e.g., ATR-FTIR, UV-Vis) for Real-Time Reaction Progress and Intermediate Detection

Real-time monitoring of chemical reactions involving 1,1-Dimethoxybut-3-en-2-one is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In situ spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly well-suited for this purpose as they are non-destructive and can provide continuous data from within the reaction vessel. researchgate.netmdpi.com

ATR-FTIR Spectroscopy offers a powerful method for tracking the progress of reactions in solution. utwente.nl By immersing an ATR probe directly into the reaction mixture, changes in the infrared spectrum can be monitored continuously. researchgate.net For reactions involving this compound, one could observe the disappearance of the characteristic vibrational bands of the starting material and the simultaneous appearance of bands corresponding to the product. For instance, the strong C=O and C=C stretching frequencies of the enone system in this compound would be expected to shift or disappear upon reaction, providing a clear indication of its consumption. This technique is invaluable for determining reaction endpoints and can reveal the presence of short-lived intermediates that might not be detectable by offline methods. nih.govnih.gov

UV-Vis Spectroscopy is another effective tool for real-time analysis, particularly for compounds with a chromophore. mdpi.commdpi.com The conjugated system of this compound absorbs in the UV-Vis region. As a reaction proceeds, the conjugation may be altered or destroyed, leading to a change in the absorbance spectrum. nih.gov This change can be correlated with the concentration of the reactant or product, allowing for the determination of reaction rates. researchgate.netnih.gov UV-Vis spectroscopy is often simpler and more cost-effective than other techniques, making it a valuable tool for process monitoring. mdpi.com

Interactive Table: Representative Vibrational Frequencies for Monitoring Reactions of α,β-Unsaturated Ketones.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |

| C=O (Ketone) | Stretch | 1670-1690 | Decrease in intensity / Shift |

| C=C (Alkene) | Stretch | 1610-1640 | Decrease in intensity / Disappearance |

| C-O-C (Acetal) | Stretch | 1050-1150 | May shift depending on reaction |

| Product-specific | Various | Varies | Increase in intensity |

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, 13C NMR, 29Si NMR) for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including this compound and its derivatives.

¹³C NMR Spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. docbrown.info For this compound, distinct signals would be expected for the carbonyl carbon, the vinylic carbons, the acetal (B89532) carbon, and the methoxy (B1213986) carbons. The chemical shifts of these carbons are crucial for confirming the structure and can be used to follow transformations of the molecule. mdpi.comnih.govresearchgate.net

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. COSY identifies proton-proton couplings, while HMBC reveals correlations between protons and carbons over two or three bonds. These experiments are vital for unambiguously assigning all proton and carbon signals, especially in complex molecules derived from this compound.

²⁹Si NMR Spectroscopy becomes relevant when this compound is used in reactions involving organosilicon reagents, for example, in the formation of silyl (B83357) enol ethers. ²⁹Si NMR can provide insights into the nature of the silicon-containing species in the reaction mixture and can be used to study the mechanism of silicon-mediated reactions. researchgate.netmanchester.ac.uktue.nl The chemical shift of the silicon nucleus is sensitive to its substituents and coordination environment.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound and Related Structures. rsc.org

| Carbon Atom | Predicted δ (ppm) for this compound | Representative δ (ppm) for 4-Methoxy-3-buten-2-one | Representative δ (ppm) for (3-methoxybut-1-en-1-yl)benzene (B14410195) rsc.org |

| C=O | ~195 | 198.1 | - |

| C(OCH₃)₂ | ~102 | - | - |

| =CH | ~128 | 107.8 | 132.4 |

| =CH₂ | ~136 | 162.2 | 130.5 |

| OCH₃ | ~54 | 57.0 | 56.2 |

Note: Predicted values are estimates. Representative data is from similar known compounds. rsc.orgchemicalbook.com

High-Resolution Mass Spectrometry (e.g., ESI-TOF HRMS) for Mechanistic Studies and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification of reaction products and for gaining mechanistic insights by detecting reaction intermediates. nih.govdntb.gov.ua Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) HRMS provide highly accurate mass measurements, typically to within a few parts per million (ppm).

This precision allows for the unambiguous determination of the elemental composition of a molecule from its mass-to-charge ratio (m/z). rsc.org For reactions involving this compound, HRMS can be used to:

Confirm Product Identity: By matching the experimentally measured exact mass of a reaction product with its calculated theoretical mass, the molecular formula can be confirmed with high confidence.

Identify Intermediates: ESI is a soft ionization technique that can often detect and characterize transient, charged intermediates directly from the reaction mixture, providing direct evidence for proposed reaction mechanisms.

Analyze Complex Mixtures: The high resolving power of TOF analyzers allows for the separation and identification of multiple components in a complex reaction mixture without prior separation.

Interactive Table: HRMS Data for a Hypothetical Reaction Product.

| Ion Formula | Calculated m/z | Measured m/z | Mass Difference (ppm) |

| [C₈H₁₀O₂ + H]⁺ | 139.0705 | 139.0703 | -1.4 |

| [C₈H₁₀O₂ + Na]⁺ | 161.0524 | 161.0521 | -1.9 |

This table illustrates how HRMS data for 1,3-Dimethoxybenzene might be presented. nist.govmassbank.eu

X-ray Crystallography for Precise Molecular Structure and Conformational Analysis in Solid State Research

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. ubc.ca While this compound is a liquid at room temperature, its solid-state derivatives can be analyzed by this technique. If a reaction involving this compound yields a crystalline product, X-ray crystallography can provide precise information on:

Bond Lengths and Angles: Accurate determination of all bond lengths and angles provides confirmation of the molecular structure and can reveal subtle electronic effects.

Stereochemistry: The absolute and relative stereochemistry of chiral centers can be unambiguously determined.

Conformation: The preferred conformation of the molecule in the solid state, including torsion angles, can be elucidated. researchgate.net This information is valuable for understanding steric and electronic interactions within the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about intermolecular forces such as hydrogen bonding and van der Waals interactions. researchgate.net

For example, the crystal structure of a derivative would reveal the planarity of the enone system and the spatial arrangement of the substituents. researchgate.net This structural data is invaluable for rationalizing the reactivity of the compound and for computational modeling studies.

Future Research Directions and Emerging Paradigms for 1,1 Dimethoxybut 3 En 2 One

Development of Novel Catalytic Systems for Enhanced Chemoselectivity, Regioselectivity, and Stereoselectivity

The α,β-unsaturated ketone moiety of 1,1-Dimethoxybut-3-en-2-one is an ideal substrate for a variety of catalytic transformations. While its classical reactivity is well-understood, the next frontier lies in the development of sophisticated catalytic systems to precisely control reaction outcomes, particularly in asymmetric synthesis.

Future efforts will likely concentrate on organocatalysis, which avoids the use of toxic or expensive transition metals and offers unique activation modes. mdpi.com For instance, the conjugate addition of nucleophiles to the double bond—a classic Michael reaction—could be rendered highly enantioselective using chiral aminocatalysts or Brønsted acids. mdpi.combeilstein-journals.org Such catalysts, including cinchona alkaloid derivatives or chiral phosphoric acids, can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the molecule, thereby yielding products with high stereopurity. beilstein-journals.org Controlling the regioselectivity in reactions with ambident nucleophiles and achieving high diastereoselectivity in cascade reactions are also key areas for development. mdpi.com

The table below outlines potential catalytic systems whose application to this compound represents a significant future research avenue.

| Catalyst Type | Potential Reaction | Controlled Selectivity | Potential Outcome |

| Chiral Aminocatalysts | Michael Addition | Enantioselectivity | Synthesis of chiral γ-functionalized ketoacetals |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Enantioselectivity | Access to enantiomerically enriched β-aryl ketoacetals |

| N-Heterocyclic Carbenes (NHCs) | Homoenolate-type reactions | Regioselectivity | Generation of γ-acylated products |

| Transition Metal Complexes (e.g., Cu, Pd) | Conjugate Borylation/Silylation | Stereoselectivity | Preparation of versatile chiral organoboron or organosilane intermediates |

Exploration of New Reaction Manifolds and Domino Processes

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient and sustainable approach to building molecular complexity. mdpi.commdpi.com The structure of this compound is well-suited for the design of novel domino processes. A closely related building block, (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, is already used in industry to construct heterocyclic scaffolds through such processes. googleapis.comgoogle.com

For example, the reaction of the dimethylamino analogue with binucleophiles like thiourea (B124793) or formamidine (B1211174) acetate (B1210297) leads directly to functionalized pyrimidine (B1678525) rings. googleapis.comgoogle.com This transformation proceeds through a cascade of conjugate addition, intramolecular cyclization, and elimination. Future research could adapt this principle to this compound, reacting it with various binucleophiles (e.g., hydrazines, amidines, ureas) to access a diverse library of five- and six-membered heterocycles. Organocatalytic cascade reactions, for instance, could combine a Michael addition with a subsequent intramolecular aldol (B89426) or acylation step, rapidly generating complex polycyclic architectures from simple precursors. mdpi.comresearchgate.net

The following table details established domino reactions using a related vinylogous ester, highlighting methodologies that could be adapted for this compound.

| Reactant 1 | Reactant 2 | Product Type | Reaction Cascade |

| (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | Thiourea | 2-(Methylthio)pyrimidine | Michael Addition / Cyclization / Elimination google.com |

| (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | Formamidine Acetate | 4-functionalized Pyrimidine | Michael Addition / Cyclization / Elimination googleapis.com |

Integration into Sustainable and Flow Chemistry Methodologies for Scalable Synthesis

Modern chemical manufacturing increasingly emphasizes sustainability, prioritizing processes that are safe, scalable, and generate minimal waste. Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production. googleapis.com

The synthesis of vinylogous esters often involves straightforward condensation reactions that are highly amenable to flow conditions. googleapis.comacs.org For instance, the preparation of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one involves heating two liquid precursors, a process that can be efficiently translated from a batch flask to a continuous flow reactor for improved consistency and yield. acs.orgunimi.it Similarly, the synthesis of this compound itself could be optimized for large-scale production using flow technology. Furthermore, subsequent reactions using this building block, particularly those that are highly exothermic or involve unstable intermediates, would benefit greatly from the precise control offered by microreactors, leading to cleaner reaction profiles and easier purification.

Advanced Applications in Materials Science and Medicinal Chemistry Beyond Traditional Synthetic Targets

While this compound and its derivatives are valuable synthetic intermediates, future research is set to unlock their potential as core components of functional molecules and materials.

In materials science , the vinyl group of this compound makes it a candidate monomer for polymerization reactions. A patent has already described its use as a raw material for the polymerizable composition used to form the shell of heat-expandable microcapsules. google.com These materials are used in applications such as lightweight fillers and foaming agents. Further exploration could involve incorporating this monomer into copolymers to tune material properties like thermal stability, polarity, and reactivity, leveraging the latent ketone functionality within the polymer backbone for post-polymerization modification or cross-linking.

In medicinal chemistry , derivatives of this compound are key building blocks for the synthesis of complex heterocyclic systems that form the core of pharmacologically active agents. google.comgoogle.com.na Patents show that pyrimidine rings derived from the closely related (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one are central scaffolds in inhibitors of crucial biological targets like the mTOR kinase (implicated in cancer) and Mcl-1 (an anti-apoptotic protein). google.comacs.org The future direction is to use this compound to create novel heterocyclic analogues for drug discovery programs, potentially leading to new therapeutics for a range of diseases. googleapis.com

The table below summarizes patented applications of scaffolds derived from a key analogue of this compound, indicating promising research avenues.

| Derived Scaffold | Target Class | Therapeutic Area |

| Pyrimido-pyrrolo-oxazine | mTOR Kinase Inhibitor | Oncology acs.orgunimi.it |

| Substituted Pyrimidine | JNK Inhibitor | Inflammatory Diseases, Neurodegeneration google.com.na |

| Macrocyclic Pyrimidine | Mcl-1 Inhibitor | Oncology google.com |

| Pyrimidine derivative | Kinase / HMG-CoA Reductase Inhibitor | Multiple google.com |

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1,1-Dimethoxybut-3-en-2-one, and how should conflicting data be resolved?

Methodological Answer:

- Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) for confirming methoxy and enone groups, Infrared (IR) spectroscopy for carbonyl (C=O) stretching frequencies (~1700 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.

- Data Conflict Resolution: Cross-validate results using X-ray crystallography (e.g., SHELX refinement for unambiguous structural determination) and compare with computational predictions (DFT calculations for optimized geometries). Statistical outlier analysis and replication under standardized conditions are critical .

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

Methodological Answer:

- Key Parameters:

- Reagents: Use acetal-protected precursors with acid-catalyzed deprotection (e.g., p-TsOH) to avoid side reactions.

- Solvent Optimization: Polar aprotic solvents (e.g., THF or DCM) enhance reaction homogeneity.

- Temperature Control: Maintain temperatures between 0–25°C to prevent enone polymerization.

- Design of Experiments (DoE): Employ fractional factorial designs to test variable interactions (catalyst loading, solvent ratios) and identify optimal conditions .

Q. What experimental protocols are recommended for studying the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Setup: Conduct kinetic studies under inert atmosphere (N₂/Ar) using Grignard or organolithium reagents. Monitor progress via TLC or in-situ IR.

- Controls: Include blank runs (without substrate) and competitive experiments to assess regioselectivity.

- Data Interpretation: Use Arrhenius plots to derive activation energies and compare with computational (DFT/MD) models for mechanistic insights .

Advanced Research Questions

Q. How can computational chemistry predict the solvent-dependent reactivity of this compound in catalytic systems?

Methodological Answer:

- Approach:

- Solvent Modeling: Use COSMO-RS or SMD solvation models to simulate solvent effects on transition states.

- Catalytic Pathways: Apply Density Functional Theory (DFT) to map energy profiles for nucleophilic attacks (e.g., Michael additions).

- Validation: Cross-check computational predictions with experimental kinetic data (e.g., Eyring plots) and spectroscopic intermediates .

Q. How can contradictions in literature regarding the compound’s stability under oxidative conditions be systematically addressed?

Methodological Answer:

- Hypothesis Testing: Design accelerated stability studies under controlled O₂ exposure (25–60°C, 40–80% RH).

- Analytical Tools: Quantify degradation products via HPLC-PDA and GC-MS. Use multivariate analysis (PCA) to identify critical degradation pathways.

- Surface Chemistry Considerations: Investigate adsorption/desorption kinetics on silica or metal oxides to explain environmental instability .

Q. What strategies resolve discrepancies in reported enantioselectivity during asymmetric catalysis involving this compound?

Methodological Answer:

- Chiral Analysis: Use chiral HPLC or SFC with polysaccharide columns to separate enantiomers.

- Crystallographic Validation: Co-crystallize products with chiral auxiliaries (e.g., TADDOL) for absolute configuration determination via SHELXL refinement .

- Statistical Rigor: Apply Bayesian inference to assess experimental error margins and validate reproducibility across labs .

Q. How can researchers design a robust protocol for detecting trace impurities in this compound batches?

Methodological Answer:

- Analytical Workflow:

- Sample Prep: Use SPE (Solid-Phase Extraction) to isolate impurities.

- Detection: LC-MS/MS with MRM (Multiple Reaction Monitoring) for sensitivity.

- Quantification: External calibration curves with impurity standards.

- Validation: Follow ICH Q2(R1) guidelines for precision, accuracy, and LOD/LOQ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.